
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both amide and sulfonyl fluoride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-Aminophenylacrylamide: This can be achieved by reacting 4-aminophenylacrylic acid with an appropriate amine under dehydrating conditions.
Sulfonylation: The resulting 4-aminophenylacrylamide is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl amide intermediate.
Fluorination: Finally, the sulfonyl amide intermediate is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic attack.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Amide Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Nitration: Introduction of nitro groups to the aromatic rings.
Sulfonation: Introduction of sulfonic acid groups.
Nucleophilic Substitution: Formation of substituted sulfonamides or other derivatives.
科学的研究の応用
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
作用機序
The mechanism of action of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
4-Aminophenylacrylamide: Lacks the sulfonyl fluoride group but shares the amide and aromatic functionalities.
Benzenesulfonyl Fluoride: Contains the sulfonyl fluoride group but lacks the amide and acrylamide functionalities.
Uniqueness
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile
特性
CAS番号 |
21315-93-5 |
|---|---|
分子式 |
C15H13FN2O3S |
分子量 |
320.3 g/mol |
IUPAC名 |
4-[[(E)-3-(4-aminophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13FN2O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11/h1-10H,17H2,(H,18,19)/b10-3+ |
InChIキー |
WLKBIBYGELONLK-XCVCLJGOSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


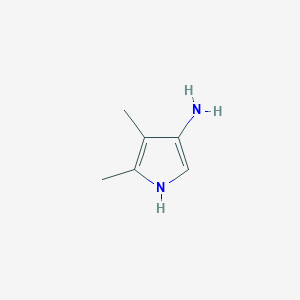
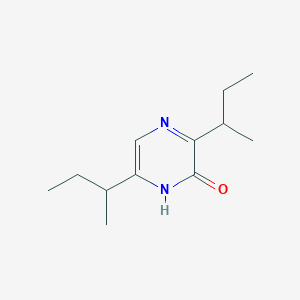
![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)
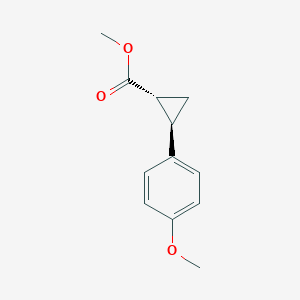
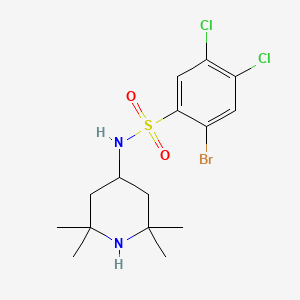
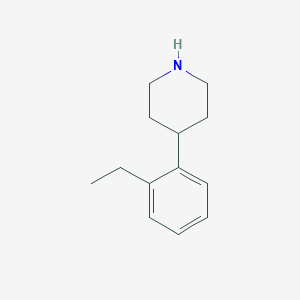

![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)
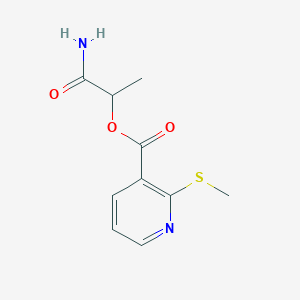
![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)
![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)

